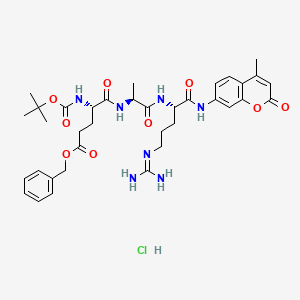

Boc-glu(obzl)-ala-arg-amc hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-glu(obzl)-ala-arg-amc hydrochloride is a synthetic peptide substrate used in various biochemical assays. It is composed of a sequence of amino acids, including Boc-glutamic acid benzyl ester, alanine, arginine, and 7-amino-4-methylcoumarin, with a hydrochloride salt. This compound is particularly useful in studying proteolytic enzymes such as trypsin and coagulation factors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu(obzl)-ala-arg-amc hydrochloride typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-glutamic acid benzyl ester, to a solid resin. Subsequent amino acids, alanine and arginine, are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of 7-amino-4-methylcoumarin to the peptide chain. The peptide is then cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Boc-glu(obzl)-ala-arg-amc hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process may involve high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

Boc-glu(obzl)-ala-arg-amc hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin.

Deprotection: The Boc and benzyl protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Hydrolysis: Enzymes like trypsin or coagulation factors are used under physiological conditions (pH 7.4, 37°C).

Deprotection: Trifluoroacetic acid is commonly used for removing Boc and benzyl groups.

Major Products Formed

Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected spectrophotometrically.

Deprotection: The major products are the free amino acids and 7-amino-4-methylcoumarin.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-Glu(OBzl)-Ala-Arg-AMC HCl serves as a crucial building block in the synthesis of peptides. Its structure allows for efficient coupling reactions, which are essential in creating complex peptide sequences necessary for therapeutic applications.

Case Study : In peptide synthesis, this compound has been utilized to create analogs of bioactive peptides that can modulate biological processes, enhancing drug discovery efforts. For instance, researchers have synthesized peptides that mimic hormone functions, leading to advancements in hormone replacement therapies.

Fluorescent Probes

Overview : The compound is employed to develop fluorescent probes that are vital for studying enzyme activities. These probes enable real-time visualization of biological processes.

Application Example : A study demonstrated the use of this compound as a substrate for measuring trypsin activity fluorometrically. The fluorescence intensity correlates with enzyme activity, allowing researchers to monitor proteolytic activity in various biological assays .

Drug Delivery Systems

Overview : The structural properties of this compound facilitate its application in advanced drug delivery systems. It can enhance the targeting and efficacy of therapeutic agents by modifying their pharmacokinetics.

Research Findings : Researchers have explored the incorporation of this compound into nanoparticles to improve the delivery of chemotherapeutic agents directly to tumor sites, minimizing systemic side effects and enhancing therapeutic outcomes.

Biochemical Assays

Overview : This compound is widely used in biochemical assays to measure enzyme activity, particularly for serine proteases like trypsin and thrombin.

Empirical Data : In a study focused on acute pancreatitis, this compound was utilized to quantify trypsin activity in mouse models. The results indicated significant variations in enzyme activity correlating with disease severity, providing insights into the pathophysiology of pancreatitis .

Research in Cancer Therapeutics

Overview : this compound has shown promise in cancer research, particularly in developing targeted therapies that can improve patient outcomes.

Case Study : A notable application involved using this compound to assess the activity of proteolytic enzymes involved in cancer metastasis. By understanding these pathways, researchers aim to design inhibitors that can effectively block tumor spread .

Summary Table of Applications

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Peptide Synthesis | Building block for creating complex peptides | Enhances drug discovery for hormone therapies |

| Fluorescent Probes | Development of probes for enzyme activity measurement | Used for real-time monitoring of proteolytic activities |

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents | Incorporated into nanoparticles for localized cancer therapy |

| Biochemical Assays | Measurement of enzyme activity using fluorometric techniques | Provides insights into metabolic pathways and disease mechanisms |

| Research in Cancer Therapeutics | Evaluating proteolytic enzymes involved in cancer progression | Aids in designing targeted inhibitors to prevent metastasis |

Mecanismo De Acción

The mechanism of action of Boc-glu(obzl)-ala-arg-amc hydrochloride involves its cleavage by proteolytic enzymes. The enzyme recognizes the peptide sequence and cleaves the bond between arginine and 7-amino-4-methylcoumarin. This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond.

Comparación Con Compuestos Similares

Similar Compounds

Boc-glu(obzl)-gly-arg-amc hydrochloride: Similar in structure but contains glycine instead of alanine.

Ac-VRPR-AMC: Another peptide substrate used for studying proteolytic enzymes.

Uniqueness

Boc-glu(obzl)-ala-arg-amc hydrochloride is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its use of alanine instead of glycine or other amino acids can affect the enzyme’s recognition and cleavage efficiency, making it valuable for specific biochemical assays.

Actividad Biológica

Boc-Glu(OBzl)-Ala-Arg-AMC HCl is a synthetic peptide compound widely utilized in biochemical research due to its role as a substrate for various proteolytic enzymes. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Molecular Formula: C₃₃H₄₇ClN₈O₉

- Molecular Weight: 667.154 g/mol

- Fluorescent Tag: 7-amino-4-methylcoumarin (AMC), which is released upon enzymatic cleavage, allowing for quantification of enzyme activity through fluorescence measurements.

Target Enzymes

The primary targets of this compound include:

- Coagulation Factors: IXa and XIIa

- Proteases: Trypsin and soybean trypsin-like enzymes

These enzymes cleave the peptide bond in Boc-Glu(OBzl)-Ala-Arg-AMC, releasing AMC, which can be quantitatively measured using fluorescence spectrophotometry. The excitation wavelength for AMC is 380 nm, with emission at 460 nm .

Cellular Effects

This compound influences various cellular processes by modulating the activity of proteases involved in cell signaling and coagulation cascades. The cleavage of this compound can impact functions such as blood clotting and cellular signaling pathways.

Research Applications

This compound serves multiple purposes in scientific research:

- Biochemical Assays: Used to measure proteolytic activity in various contexts, such as pancreatic enzyme activity .

- Drug Development: It aids in the screening of protease inhibitors, which may lead to therapeutic agents for diseases linked to proteolytic dysregulation .

- Peptide Synthesis: It acts as a building block for synthesizing more complex peptides used in drug formulation and delivery systems .

Case Studies

-

Trypsin Activity Measurement:

In a study measuring trypsin activity in pancreatic tissues, this compound was employed as a substrate to assess enzyme function. The fluorescence intensity correlated with trypsin activity, demonstrating its utility in evaluating pancreatic health . -

Inhibition Studies:

Research has shown that this compound can be used to screen inhibitors of coagulation factors. For instance, compounds that inhibit factor XIa were tested using this substrate, confirming its effectiveness in identifying potential anticoagulants .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9.ClH/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23;/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H/t22-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJGJDAJFELED-HNPQYTQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48ClN7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.